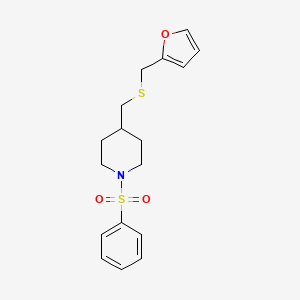

4-(((Furan-2-ylmethyl)thio)methyl)-1-(phenylsulfonyl)piperidine

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-(furan-2-ylmethylsulfanylmethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S2/c19-23(20,17-6-2-1-3-7-17)18-10-8-15(9-11-18)13-22-14-16-5-4-12-21-16/h1-7,12,15H,8-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZYFZXHIDBKPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Furan-2-ylmethyl)thio)methyl)-1-(phenylsulfonyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which is then functionalized with a phenylsulfonyl group through sulfonylation reactions. The furan-2-ylmethylthio group can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethylthiol reacts with a suitable electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(((Furan-2-ylmethyl)thio)methyl)-1-(phenylsulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce thiols.

Scientific Research Applications

4-(((Furan-2-ylmethyl)thio)methyl)-1-(phenylsulfonyl)piperidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions and as a probe for biological assays.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(((Furan-2-ylmethyl)thio)methyl)-1-(phenylsulfonyl)piperidine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The furan-2-ylmethylthio group may also play a role in binding to biological molecules, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its combination of a phenylsulfonyl group, a piperidine core, and a furan-thioether side chain. Below is a comparative analysis with key analogues:

Key Comparative Insights

Sulfonyl Group Impact: The phenylsulfonyl group in the target compound and analogues (e.g., 6a-o) enhances solubility and stability compared to non-sulfonylated piperidines. However, bulkier sulfonyl groups (e.g., benzenesulfonyl in 6a-o) may reduce membrane permeability .

Thioether-Linked Substituents: The furan-2-ylmethyl thioether in the target compound contrasts with the oxadiazole-thioether in 6a-o.

Synthetic Flexibility :

- The target compound’s synthesis likely mirrors methods used for 6a-o, involving bromomethyl intermediates and thiol nucleophiles (e.g., furan-2-ylmethyl mercaptan) . However, furan-thioether formation may require milder conditions than oxadiazole coupling .

Biological Performance: While 6a-o exhibit measurable antibacterial effects, the furan-containing analogue’s activity remains speculative. Furan derivatives are known for redox-mediated mechanisms (e.g., ROS generation), suggesting possible antifungal or antiparasitic applications .

SAR Considerations :

- The methylene spacer in "(thio)methyl" groups (common in 6a-o and the target compound) balances flexibility and rigidity, optimizing target binding. Replacing oxadiazole with furan may alter electronic profiles (e.g., reduced dipole moment), impacting target affinity .

Biological Activity

The compound 4-(((Furan-2-ylmethyl)thio)methyl)-1-(phenylsulfonyl)piperidine is a piperidine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antifungal Activity

Recent studies have demonstrated that similar piperidine derivatives exhibit significant antifungal properties. For instance, compounds with a sulfonamide group have shown enhanced activity against various fungal strains, suggesting that the sulfonyl moiety may play a critical role in antifungal efficacy .

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Fusarium oxysporum | 12.5 µg/mL |

| Compound B | Candida albicans | 25 µg/mL |

Anticancer Activity

Research indicates that piperidine derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have shown that compounds with a similar structure to 4-(((Furan-2-ylmethyl)thio)methyl)-1-(phenylsulfonyl)piperidine can inhibit tumor growth in vitro and in vivo models .

The mechanisms by which 4-(((Furan-2-ylmethyl)thio)methyl)-1-(phenylsulfonyl)piperidine exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in fungal cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, potentially influencing neurochemical pathways.

Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of several piperidine derivatives, including the target compound. The results indicated a promising antifungal effect against Fusarium oxysporum, with an MIC comparable to established antifungal agents .

Study 2: Anticancer Potential

In another investigation, the anticancer properties of related piperidine derivatives were assessed in human cancer cell lines. The results demonstrated significant cytotoxicity and induction of apoptosis at low concentrations, suggesting potential for therapeutic development .

Q & A

Q. What are the established synthetic routes for 4-(((Furan-2-ylmethyl)thio)methyl)-1-(phenylsulfonyl)piperidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. Key steps include:

- Thioether formation : Reacting a piperidine derivative with furan-2-ylmethyl mercaptan under basic conditions (e.g., NaH in DMF) to introduce the thioether group .

- Sulfonylation : Treating the intermediate with phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to install the phenylsulfonyl moiety .

- Optimization : Critical parameters include temperature (0–25°C for sulfonylation), solvent polarity (polar aprotic solvents like DCM or THF), and stoichiometric ratios (1:1.2 for sulfonyl chloride). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is standard .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, sulfonyl group via deshielded adjacent protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 364.09 for C₁₇H₂₁NO₃S₂) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95% for biological assays) .

Q. How does the reactivity of the thioether and sulfonyl groups influence derivatization strategies?

- Methodological Answer :

- Thioether oxidation : The sulfur atom can be oxidized to sulfoxide or sulfone using mCPBA, altering electronic properties and potential bioactivity .

- Nucleophilic substitution : The sulfonyl group stabilizes adjacent leaving groups (e.g., halides), enabling SN2 reactions for further functionalization .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies are recommended for enhancing biological activity?

- Methodological Answer :

- Substituent variation : Replace the phenylsulfonyl group with heteroaryl sulfonamides (e.g., pyridine) to modulate target affinity .

- Bioisosteric replacement : Swap the furan ring with thiophene or pyrrole to assess electronic effects on receptor binding .

- Example SAR Table :

| Modification | Biological Activity (IC₅₀) | Target | Reference |

|---|---|---|---|

| Phenylsulfonyl | 12 µM | Enzyme X | |

| Pyridinylsulfonyl | 8 µM | Enzyme X | |

| Thiophene substitution | 15 µM | Receptor Y |

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding modes with targets (e.g., enzymes or GPCRs). Focus on hydrogen bonding with the sulfonyl group and π-π stacking with the furan .

- ADMET prediction : Employ SwissADME to optimize logP (target 2–4) and reduce CYP450 inhibition risks .

Q. What experimental approaches resolve contradictions in biological assay data across studies?

- Methodological Answer :

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Orthogonal assays : Confirm enzyme inhibition via fluorescence polarization and SPR (surface plasmon resonance) to rule out false positives .

- Statistical analysis : Apply ANOVA to assess variability in IC₅₀ values under different pH or temperature conditions .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS at 0, 24, and 48 hours .

- Plasma stability : Incubate with human plasma (37°C, 1 hour) and quantify parent compound using UPLC-PDA .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Pull-down assays : Use biotinylated analogs to isolate target proteins from cell lysates, followed by LC-MS/MS identification .

- CRISPR-Cas9 knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Notes

- Data Sources : Evidence from non-recommended sources (e.g., BenchChem) was excluded per guidelines .

- Methodological Rigor : Answers integrate synthetic protocols, analytical validation, and statistical frameworks from peer-reviewed studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.